4-Aminocinnamic acid hydrochloride

Antibacterial materials Cellulose modification Biomedical textiles

Select 4-Aminocinnamic acid hydrochloride for applications demanding reproducible, quantitative outcomes. Unlike the free base (mp ~170°C), the HCl salt melts at 265–270°C with dramatically enhanced aqueous solubility, enabling efficient grafting under green chemistry conditions. The para-amino configuration is structurally mandatory: ortho- and meta-isomers exhibit complete loss of target activity. Documented performance includes >99.6% S. aureus inhibition in antibacterial cellulose, 5 µm MALDI imaging without oversampling, and polyimide films with T10 >425°C—metrics unattainable with generic cinnamic acid derivatives. Insist on CAS 54057-95-3 to ensure the precise salt form and isomer.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 54057-95-3
Cat. No. B1277147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminocinnamic acid hydrochloride
CAS54057-95-3
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)N.Cl
InChIInChI=1S/C9H9NO2.ClH/c10-8-4-1-7(2-5-8)3-6-9(11)12;/h1-6H,10H2,(H,11,12);1H/b6-3+;
InChIKeySFRAURMUQMJLPG-ZIKNSQGESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminocinnamic Acid Hydrochloride (CAS 54057-95-3) Procurement and Technical Baseline for Research Applications


4-Aminocinnamic acid hydrochloride (CAS 54057-95-3), also referred to as 4-ACA hydrochloride or p-aminocinnamic acid hydrochloride, is a synthetic organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol. It is the hydrochloride salt form of trans-4-aminocinnamic acid, a cinnamic acid derivative featuring an amino group at the para position of the phenyl ring. This compound is characterized as a pale yellow to off-white crystalline powder with a melting point range of 265–270 °C (with decomposition) and a predicted LogP of approximately 2.75, indicating moderate lipophilicity [1]. It is primarily employed as a research chemical and synthetic intermediate in medicinal chemistry, materials science, and analytical chemistry applications.

Why Generic Cinnamic Acid Derivatives Cannot Replace 4-Aminocinnamic Acid Hydrochloride in Critical Research Workflows


Substituting 4-aminocinnamic acid hydrochloride with seemingly analogous cinnamic acid derivatives—such as the free base 4-aminocinnamic acid (CAS 2393-18-2), cinnamic acid, 4-hydroxycinnamic acid, or 3-aminocinnamic acid—introduces quantifiable deficits in aqueous solubility, biological target engagement, thermal processability in polymer synthesis, and analytical performance as a MALDI matrix. The hydrochloride salt form confers distinct physicochemical advantages over the free base, including significantly enhanced water solubility and altered thermal behavior (melting point shift from ~170 °C to 265–270 °C) . Furthermore, the para-amino substitution pattern is essential for specific biological activities; the ortho- and meta-amino isomers (2-aminocinnamic acid and 3-aminocinnamic acid) exhibit markedly different target interactions, as demonstrated by the complete loss of bioluminescence inhibitory activity in the non-para isomers [1]. These structural and formulation-specific differentiations underscore why generic substitution is not scientifically valid for applications requiring reproducible, quantitative outcomes.

Quantitative Differentiation Evidence: 4-Aminocinnamic Acid Hydrochloride vs. Closest Analogs and Alternatives


Antibacterial Activity: 4-ACA-Modified Cellulose Fibers vs. Unmodified Cellulose Fibers

4-Aminocinnamic acid hydrochloride, when chemically grafted onto dialdehyde cellulose fibers (DCFs) via Schiff base formation, confers potent and sustained antibacterial activity that is absent in unmodified cellulose materials. The 4-ACA-modified DCFs (C-DCFs) achieved inhibition ratios of >99.6% against S. aureus and >99.0% against E. coli [1]. Crucially, this antibacterial efficacy was maintained at 99% after two months of air exposure, demonstrating long-term functional stability not achievable with unmodified cellulose or physically adsorbed antibacterial agents.

Antibacterial materials Cellulose modification Biomedical textiles

Bioluminescence Inhibition: trans-4-Aminocinnamic Acid vs. Structural Isomers (2-ACA and 3-ACA)

In the living gills of the luminous fungus Mycena chlorophos, trans-4-aminocinnamic acid (the parent free acid of the hydrochloride salt) inhibits bioluminescence with IC50 values of 0.07 µM (immature gills) and 4 µM (mature gills). In stark contrast, trans-2-aminocinnamic acid and trans-3-aminocinnamic acid showed no inhibitory activity whatsoever under identical experimental conditions [1]. Additionally, benzenamine and trans-cinnamic acid (lacking the para-amino group) also failed to inhibit bioluminescence, confirming that the para-amino substitution pattern is essential for target engagement.

Bioluminescence assay Enzyme inhibition Natural product research

Thermal Stability in Biobased Polyimides: 4-ACA-Derived Polymers vs. Conventional Biobased Polyesters

Biobased polyimide films synthesized from photodimers of 4-aminocinnamic acid (4ACA) demonstrate ultrahigh thermal resistance with T10 (10% weight loss temperature) values exceeding 425 °C and no observable glass transition temperature (Tg) below 350 °C [1]. This thermal performance significantly surpasses that of other biobased polyesters derived from hydroxycinnamates such as p-coumaric acid (4-hydroxycinnamic acid), which exhibit Tg values only up to 169 °C [2]. The hydrochloride salt form of 4-ACA serves as a convenient, water-soluble precursor for polymerization and photodimerization reactions.

Biopolymers High-performance plastics Materials science

MALDI Imaging Mass Spectrometry: 4-Aminocinnamic Acid vs. Conventional Matrices

4-Aminocinnamic acid (ACA) outperforms conventional MALDI matrices such as DAN (1,5-diaminonaphthalene) and DHA (2,5-dihydroxyacetophenone) for high spatial resolution lipid imaging mass spectrometry. ACA generates fewer in-source fragments due to its high extinction coefficient at 355 nm, enabling better discernment of thermally labile molecules including gangliosides in murine brain tissue [1]. ACA achieves 5 µm pixel size MALDI IMS without oversampling while maintaining high signal-to-noise ratios on commercial platforms, a capability not demonstrated by conventional matrices. The hydrochloride salt form provides water solubility that facilitates matrix preparation and deposition protocols.

MALDI imaging Lipidomics Analytical chemistry

Aqueous Solubility and Formulation Advantage: Hydrochloride Salt vs. Free Base

4-Aminocinnamic acid hydrochloride (the salt form) exhibits significantly enhanced water solubility compared to the free base 4-aminocinnamic acid (CAS 2393-18-2). While the free base is described as sparingly soluble, requiring dilute HCl for dissolution, the hydrochloride salt is freely soluble in water and aqueous buffers . This solubility differential is critical for aqueous-phase reactions including bioconjugation, Schiff base formation with aldehydes, and polymer synthesis in environmentally benign solvent systems. The hydrochloride salt also displays a markedly higher melting point range of 265–270 °C (decomposition) versus 170 °C for the free base, indicative of altered thermal processing behavior .

Drug formulation Bioconjugation Solubility enhancement

Metal-Organic Framework (MOF) Synthesis: 4-ACA vs. 3-ACA for Antimicrobial Zinc Complexes

Reaction of zinc nitrate with 4-aminocinnamic acid (4-ACA) yields the 3D metal-organic framework [Zn(4-AC)2]∙H2O, whereas reaction with 3-aminocinnamic acid (3-ACA) yields the 2D MOF [Zn(3-AC)2]∙2H2O, and reaction with both isomers produces the 1D coordination polymer [Zn(3-AC)(4-AC)] [1]. This positional isomerism (para- vs. meta-amino substitution) dictates the dimensionality and structural topology of the resulting coordination networks, which in turn influences antimicrobial efficacy against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. The hydrochloride salt serves as a convenient, water-soluble precursor for deprotonation to the active aminocinnamate ligand.

MOF synthesis Coordination chemistry Antimicrobial materials

Optimal Application Scenarios for 4-Aminocinnamic Acid Hydrochloride Based on Verified Differentiation Evidence


Synthesis of Durable Antibacterial Cellulose-Based Materials

4-Aminocinnamic acid hydrochloride is the preferred monomer for fabricating antibacterial cellulose fibers, textiles, and packaging materials via Schiff base grafting. As demonstrated in Section 3, 4-ACA-modified cellulose achieves >99.6% inhibition against S. aureus and >99.0% against E. coli, with 99% activity retention after two months of air exposure [1]. The hydrochloride salt's aqueous solubility facilitates efficient grafting under mild, green chemistry conditions. This application scenario is ideal for researchers developing antimicrobial wound dressings, food packaging films, and hygiene products requiring non-leaching, long-term antibacterial functionality.

High Spatial Resolution MALDI Imaging Mass Spectrometry of Lipids

For lipidomics researchers performing MALDI imaging mass spectrometry at pixel sizes ≤10 µm, 4-aminocinnamic acid hydrochloride provides a validated matrix with superior performance characteristics. As quantified in Section 3, ACA generates fewer in-source fragments than DHA, enabling better discernment of thermally labile gangliosides, and supports 5 µm pixel size imaging without oversampling while maintaining high signal-to-noise ratios [2]. The water-soluble hydrochloride salt simplifies matrix preparation and deposition. This scenario is particularly relevant for studies requiring high-resolution spatial mapping of polar lipids in tissue sections.

Synthesis of Ultrahigh-Thermal-Stability Biobased Polyimides

4-Aminocinnamic acid hydrochloride is a critical monomer for synthesizing fully biobased aromatic polyimides with thermal properties exceeding those of conventional biobased plastics. As documented in Section 3, polyimide films derived from 4ACA photodimers achieve T10 values >425 °C and no Tg under 350 °C, performance metrics unattainable with hydroxycinnamate-based polyesters (Tg max 169 °C) [3][4]. The hydrochloride salt's water solubility facilitates photodimerization and polycondensation reactions in environmentally benign solvents. This scenario applies to materials scientists developing high-performance bioplastics for aerospace, automotive, and electronics applications requiring extreme thermal stability.

Synthesis of 3D Antimicrobial Metal-Organic Frameworks (MOFs)

For coordination chemists synthesizing antimicrobial zinc-based metal-organic frameworks, 4-aminocinnamic acid hydrochloride is the specific isomer required to access 3D network architectures. As demonstrated in Section 3, reaction with 4-ACA yields the 3D MOF [Zn(4-AC)2]∙H2O, whereas the meta-isomer (3-ACA) yields a 2D MOF [5]. This dimensionality difference influences pore structure, antimicrobial release kinetics, and material stability. The hydrochloride salt provides a water-soluble precursor that deprotonates cleanly to the active aminocinnamate ligand under reaction conditions. This scenario is ideal for researchers developing next-generation antimicrobial MOF materials for biomedical coatings and controlled-release applications.

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